molecular formula C12H16FNO4S B369244 4-(3-Ethoxy-4-fluorophenyl)sulfonylmorpholine CAS No. 713506-42-4

4-(3-Ethoxy-4-fluorophenyl)sulfonylmorpholine

Cat. No.: B369244
CAS No.: 713506-42-4
M. Wt: 289.33g/mol
InChI Key: QVJKFHOQXHAJLC-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-fluorophenyl)sulfonylmorpholine is an organic compound with the molecular formula C12H16FNO4S It features a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-4-fluorophenyl)sulfonylmorpholine typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:

  • Mixing 3-ethoxy-4-fluorobenzenesulfonyl chloride and morpholine in a large reactor.
  • Adding a base, such as triethylamine, to the mixture.
  • Maintaining the reaction temperature and stirring for the required time.
  • Isolating the product through filtration or extraction, followed by purification using recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-4-fluorophenyl)sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding sulfoxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(3-Ethoxy-4-fluorophenyl)sulfonylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-4-fluorophenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

4-(3-Ethoxy-4-fluorophenyl)sulfonylmorpholine can be compared with other similar compounds, such as:

    4-(4-Fluorophenyl)sulfonylmorpholine: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    4-(3-Methoxy-4-fluorophenyl)sulfonylmorpholine: Contains a methoxy group instead of an ethoxy group, potentially altering its properties.

    4-(3-Ethoxyphenyl)sulfonylmorpholine: Does not have the fluorine atom, which can influence its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-ethoxy-4-fluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c1-2-18-12-9-10(3-4-11(12)13)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJKFHOQXHAJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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